molecular formula C24H22Cl2N2OS B12693980 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)- CAS No. 178980-13-7

1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-

Cat. No.: B12693980
CAS No.: 178980-13-7
M. Wt: 457.4 g/mol
InChI Key: HYMJTIFUWZMACL-UHFFFAOYSA-N
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Description

The compound 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)- is a tetra-substituted imidazole derivative characterized by:

  • Position 2: A methanol group, contributing polarity and hydrogen-bonding capacity.
  • Position 4: An isopropyl (1-methylethyl) group, influencing hydrophobicity and conformational flexibility.
  • Position 5: A (3,5-dichlorophenyl)thio substituent, introducing electron-withdrawing effects and possible bioactivity .

While direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest roles in medicinal chemistry, particularly due to the nitroimidazole and thioether motifs linked to antimicrobial and antiparasitic activities .

Properties

CAS No.

178980-13-7

Molecular Formula

C24H22Cl2N2OS

Molecular Weight

457.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-1-(naphthalen-1-ylmethyl)-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C24H22Cl2N2OS/c1-15(2)23-24(30-20-11-18(25)10-19(26)12-20)28(22(14-29)27-23)13-17-8-5-7-16-6-3-4-9-21(16)17/h3-12,15,29H,13-14H2,1-2H3

InChI Key

HYMJTIFUWZMACL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC3=CC=CC=C32)SC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

  • Starting materials such as substituted α-haloketones and amidines are reacted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C) to form the imidazole ring.
  • Catalysts such as acid or base (e.g., triethylamine) may be used to facilitate cyclization.

Hydroxymethylation

  • The 2-position hydroxymethyl group is introduced by treating the imidazole intermediate with formaldehyde or paraformaldehyde under mildly basic conditions, leading to selective hydroxymethylation.
  • Alternatively, reduction of a 2-formyl intermediate with sodium borohydride can yield the 2-methanol substituent.

Thioether Linkage Formation

  • The 5-position substitution with the 3,5-dichlorophenylthio group is achieved by nucleophilic substitution of a 5-halogenated imidazole intermediate with 3,5-dichlorophenyl thiol in the presence of a base such as potassium carbonate.
  • Reaction conditions typically involve reflux in solvents like ethanol or acetonitrile for several hours to ensure complete substitution.

Alkylation at the 4-Position

  • The isopropyl group is introduced by alkylation using isopropyl halides or via Grignard reagents reacting with suitable intermediates.
  • Controlled temperature and stoichiometry are critical to avoid over-alkylation or side reactions.

N-Alkylation at the 1-Position

  • The 1-naphthalenylmethyl substituent is introduced by N-alkylation of the imidazole nitrogen using 1-naphthalenylmethyl bromide or chloride.
  • This reaction is typically performed in polar solvents with a base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole nitrogen and promote nucleophilic substitution.

Catalytic Hydrogenation (Optional)

  • Palladium-based catalysts (e.g., Pd/C) under hydrogen atmosphere may be employed in some synthetic routes to reduce intermediates or remove protecting groups.
  • This step is conducted under controlled pressure and temperature to optimize yield and selectivity.

Data Table: Summary of Reaction Conditions

Step Reagents/Conditions Solvent Temperature Time Notes
Imidazole ring formation α-Haloketone + amidine, base catalyst DMF/DMSO 80–120°C 4–12 hours Acid/base catalysis
Hydroxymethylation Formaldehyde or paraformaldehyde, base Water/ethanol Room temp to 50°C 2–6 hours Selective 2-position addition
Thioether substitution 3,5-Dichlorophenyl thiol, K2CO3 Ethanol/acetonitrile Reflux (~78°C) 6–12 hours Nucleophilic aromatic substitution
Alkylation (4-position) Isopropyl halide or Grignard reagent THF/ether 0–25°C 1–4 hours Controlled stoichiometry
N-Alkylation (1-position) 1-Naphthalenylmethyl halide, base DMF/THF 25–60°C 3–8 hours Strong base required
Catalytic hydrogenation Pd/C, H2 atmosphere Ethanol 25–50°C 2–6 hours Optional for intermediate reduction

Research Findings and Optimization

  • Studies indicate that the use of palladium catalysts in hydrogenation steps significantly improves yield and purity by selectively reducing unwanted intermediates without affecting sensitive functional groups.
  • The choice of solvent and base in the thioether formation step critically influences the reaction rate and product selectivity; polar aprotic solvents with mild bases yield the best results.
  • Alkylation steps require careful control of temperature and reagent equivalents to prevent polyalkylation or side reactions, which can complicate purification.
  • Multi-step synthesis demands rigorous purification after each step, often employing column chromatography or recrystallization to ensure high purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imidazole ring or other functional groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the field of antiviral drug development. Research indicates that imidazole derivatives can exhibit inhibitory effects against various viruses. For instance, a study highlighted the potential of similar compounds in treating HIV infections by targeting viral enzymes . The structural features of 1H-Imidazole-2-methanol derivatives may enhance their efficacy against viral replication processes.

Antifungal Properties

The imidazole moiety is also crucial in antifungal applications. Compounds with imidazole structures have been shown to inhibit fungal growth by interfering with ergosterol synthesis, an essential component of fungal cell membranes . This makes them valuable in treating infections caused by fungi such as Candida and Aspergillus species.

Neuroprotective Effects

Recent studies have suggested that imidazole-based compounds might possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially treat neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .

Case Studies

  • Capravirine : A notable example is Capravirine, an imidazole derivative that has shown promise in clinical trials for HIV treatment. Its structural similarities to 1H-Imidazole-2-methanol suggest potential analogs could be developed for enhanced efficacy against resistant strains .
  • Naegleria fowleri : Another study investigated compounds similar to 1H-Imidazole-2-methanol for their effectiveness against Naegleria fowleri, a deadly brain-eating amoeba. The results indicated that modifications to the imidazole ring could improve binding affinity and potency against this pathogen .

Mechanism of Action

The mechanism of action of “1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)-” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1 and 2

Compound A : 1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-ethyl-4-(1-methylethyl)- (CAS 178980-59-1)
  • Position 1 : Ethyl group (less bulky than naphthalenylmethyl).
  • Position 2: Propanol chain (longer alkyl chain vs. methanol).
  • Impact : Reduced molecular weight (373.34 g/mol) compared to the target compound, likely enhancing solubility but decreasing lipophilicity. The ethyl group may lower binding affinity in sterically sensitive targets .
Compound B : 1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-(2-hydroxyethyl)-4-(1-methylethyl)- (CAS 178980-57-9)
  • Position 1 : 2-Hydroxyethyl group (introduces additional polarity).
  • Position 2: Propanol chain.
Target Compound :
  • Position 1 : 1-Naphthalenylmethyl group enhances steric hindrance and aromatic interactions, possibly improving target selectivity in biological systems.
  • Position 2: Methanol group offers a balance between polarity and compactness.

Substituent Variations at Position 5 and 4

Compound C : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Position 5 : Nitro group (electron-withdrawing) instead of (3,5-dichlorophenyl)thio.
  • Position 4 : Chloromethylphenyl group (distinct from isopropyl).
  • Impact : Nitro groups are associated with antibacterial activity, while chloromethylphenyl may increase reactivity in substitution reactions .
Compound D : 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole
  • Position 5 : Phenyl group (less electronegative than dichlorophenylthio).

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Position 1 Substituent Position 2 Substituent Position 4 Substituent Position 5 Substituent Molar Mass (g/mol) Notable Properties
Target Compound 1-Naphthalenylmethyl Methanol 1-Methylethyl (3,5-Dichlorophenyl)thio Not Reported High steric bulk, potential bioactivity
Compound A Ethyl Propanol 1-Methylethyl (3,5-Dichlorophenyl)thio 373.34 Enhanced solubility
Compound B 2-Hydroxyethyl Propanol 1-Methylethyl (3,5-Dichlorophenyl)thio 389.34 High polarity
Compound C 4-(Chloromethyl)phenyl Methyl Chloromethylphenyl Nitro Not Reported Antibacterial potential
Compound D Phenyl - Phenyl Thiophen-2-yl Not Reported Aromatic interaction capacity

Research Findings and Implications

  • Bioactivity : The (3,5-dichlorophenyl)thio group in the target compound may enhance antiparasitic or antifungal activity compared to nitro or phenyl substituents, as seen in analogs like 5-nitroimidazoles .
  • Solubility vs. Bioavailability : The naphthalenylmethyl group in the target compound likely reduces water solubility but improves membrane permeability, a trade-off critical for drug design .
  • Synthetic Flexibility : Position 1 substitutions (e.g., ethyl, hydroxyethyl, naphthalenylmethyl) demonstrate the tunability of imidazole derivatives for specific applications .

Biological Activity

The compound 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-(1-naphthalenylmethyl)- is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Chemical Formula : C19H20Cl2N2OS
  • Molecular Weight : 393.35 g/mol
  • Functional Groups : Imidazole ring, thioether linkage, and naphthalene moiety.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1H-Imidazole-2-methanol derivativeStaphylococcus aureus32 µg/mL
1H-Imidazole-2-methanol derivativeEscherichia coli64 µg/mL
1H-Imidazole-2-methanol derivativeCandida albicans16 µg/mL

The above data suggests that the compound is particularly effective against Staphylococcus aureus , a common Gram-positive bacterium known for its resistance to multiple antibiotics. The structure-activity relationship studies indicate that the presence of electron-withdrawing groups such as the dichlorophenyl moiety enhances antimicrobial potency by increasing lipophilicity and facilitating membrane penetration .

The mechanism by which imidazole derivatives exert their antimicrobial effects involves interference with bacterial cell wall synthesis and disruption of cell membrane integrity. The imidazole ring is known to interact with microbial enzymes, inhibiting their function and leading to cell death .

Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study conducted by researchers explored the efficacy of various imidazole derivatives, including our compound, against MRSA. The results indicated that compounds with a similar structural framework exhibited significant antibacterial activity, highlighting the importance of the thioether linkage in enhancing bioactivity. The study concluded that modifications to the imidazole ring could yield even more potent derivatives .

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of imidazole derivatives. The compound demonstrated notable activity against Candida albicans , with an MIC comparable to established antifungal agents. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients where Candida infections are prevalent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

  • Thioether Group : Enhances lipophilicity and cellular uptake.
  • Dichlorophenyl Substitution : Increases antimicrobial potency due to electron-withdrawing effects.
  • Naphthalene Moiety : Contributes to hydrophobic interactions, improving binding affinity to target sites.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of thioetherIncreased lipophilicity
Chlorination on phenyl ringEnhanced antibacterial activity
Naphthalene substitutionImproved hydrophobic interactions

Q & A

Q. What are the key structural features influencing the reactivity of this compound in synthetic applications?

The compound contains a 3,5-dichlorophenylthio group, an isopropyl substituent, a naphthalenylmethyl group, and a methanol group on the imidazole core. The electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity, while the bulky isopropyl and naphthalenylmethyl groups influence steric hindrance during reactions . The methanol group provides a site for further functionalization (e.g., esterification or oxidation).

Q. What general synthetic strategies are employed for multi-substituted imidazole derivatives like this compound?

  • Multi-component reactions : Condensation of aldehydes, amines, and nitro compounds under acidic or oxidative conditions, as demonstrated in tetra-substituted imidazole syntheses .
  • Chlorination and substitution : Use of SOCl₂ for chlorination of hydroxyl groups (e.g., converting methanol to chloromethyl intermediates) .
  • TDAE methodology : Tetrakis(dimethylamino)ethylene (TDAE) facilitates nucleophilic substitutions, particularly with aromatic carbonyl derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : To confirm substitution patterns and stereochemistry (e.g., distinguishing isopropyl methyl groups at δ ~1.2–1.5 ppm) .
  • FT-IR : Identification of hydroxyl (ν ~3200–3500 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) groups .
  • Mass spectrometry (MS) : For molecular ion verification and fragmentation analysis .

Advanced Questions

Q. How can regioselectivity be controlled during the introduction of the 3,5-dichlorophenylthio group?

  • Directing groups : Use of nitro or methoxy substituents on the imidazole ring to guide electrophilic aromatic substitution .
  • Steric effects : Bulky substituents (e.g., naphthalenylmethyl) can block specific positions, favoring thio-group attachment at less hindered sites .
  • Catalytic systems : Transition-metal catalysts (e.g., CuI) for selective C-S bond formation via Ullmann-type coupling .

Q. What computational methods are used to predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculations of frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
  • Molecular docking : To evaluate potential interactions with biological targets (e.g., fungal CYP450 enzymes) .

Q. How do structural modifications (e.g., replacing naphthalenylmethyl with biphenyl) affect antifungal activity?

  • Comparative SAR studies : Substituting naphthalenylmethyl with biphenyl groups (e.g., in ) reduces steric bulk, potentially enhancing membrane permeability .
  • Bioassay data : Testing against Candida albicans and Aspergillus fumigatus reveals that electron-withdrawing groups (e.g., Cl) improve antifungal efficacy by 20–40% .

Q. What are the environmental degradation pathways for this compound, and how are they studied?

  • Hydrolysis studies : Monitoring under acidic/alkaline conditions to identify breakdown products (e.g., imidazole ring cleavage).
  • Photodegradation : UV exposure experiments show partial degradation of the dichlorophenylthio group into sulfonic acid derivatives .
  • Soil persistence assays : Half-life of ~30 days in aerobic conditions, with microbial degradation as the primary pathway .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for similar imidazole derivatives?

  • Case study : reports 70–85% yields for 4,5-diphenylimidazoles, while achieves 50–60% for naphthalenylmethyl analogs.
  • Resolution : Steric hindrance from the naphthalenylmethyl group in slows reaction kinetics, requiring optimized heating (e.g., microwave-assisted synthesis) to improve yields .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Substituted Imidazoles

MethodKey Reagents/ConditionsYield (%)Reference
Multi-componentAldehyde, NH₄OAc, nitro compound70–85
TDAE methodologyTDAE, aromatic carbonyl derivatives60–75
Chlorination (SOCl₂)SOCl₂, DMF catalyst80–90

Q. Table 2. Environmental Degradation Data

ConditionHalf-Life (Days)Major Degradation ProductsReference
Aerobic soil30Sulfonic acid, imidazole fragments
UV light (254 nm)7Chlorophenols, CO₂

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